6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure that includes a benzene and a pyrimidine-like ring. The compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified as a dihydroquinazolinone derivative, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
This compound can be sourced from various synthetic pathways that involve the bromination of quinazolinones or related derivatives. Its classification falls under organic compounds, specifically within the category of nitrogen-containing heterocycles. The molecular formula of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one is , with a molecular weight of approximately 227.06 g/mol.
The synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one can be achieved through several methodologies:
These methods emphasize efficiency and yield optimization, often employing catalysts or specific reaction conditions to enhance product formation.
The molecular structure of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one features:
The compound's structural data can be represented as follows:
6-Bromo-3,4-dihydroquinazolin-2(1H)-one participates in various chemical reactions due to its electrophilic nature:
These reactions are pivotal for developing derivatives with enhanced biological activities.
The mechanism of action for compounds like 6-Bromo-3,4-dihydroquinazolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors:
The detailed mechanism often requires further investigation through molecular docking studies and biological assays to elucidate its precise interactions at the molecular level .
The physical properties of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are employed to confirm its structure and purity.
6-Bromo-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:
Introduction to the Core Structure6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a halogenated quinazolinone derivative characterized by a fused bicyclic system with a bromine atom at the C6 position. Its molecular formula is C₈H₇BrN₂O, and it typically appears as a white to off-white crystalline solid with a melting point of 170–172°C . The bromine substituent enhances electrophilic reactivity, making it a versatile intermediate for pharmaceutical and agrochemical applications. This compound’s structural features—including the lactam moiety and electron-withdrawing bromine—dictate its reactivity in downstream derivatization, positioning it as a critical scaffold in drug discovery pipelines targeting kinases, polymerases, and antimicrobial agents [4] [8].
Classical synthesis of 6-bromo-3,4-dihydroquinazolin-2(1H)-one relies on Niementowski condensation, where 4-bromoanthranilic acid reacts with formamide or formamidine acetate at elevated temperatures (95–130°C). This one-pot cyclization affords moderate yields (50–65%) but suffers from harsh conditions and poor atom economy [4]. Alternative routes employ cyclative bromination: 3,4-dihydroquinazolin-2(1H)-one undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid. However, this method lacks regioselectivity, yielding mixtures of C6- and C8-brominated isomers that require tedious chromatographic separation .
A more efficient approach involves reductive cyclization of 2-amino-5-bromobenzamide with triethyl orthoformate. This method proceeds via an iminium intermediate, achieving 70–75% yields but necessitates anhydrous conditions and expensive catalysts like Pd/C [6]. Despite optimization, scalability remains constrained by:
Table 1: Comparison of Traditional Synthetic Methods
Method | Starting Materials | Conditions | Yield (%) | Key Limitations |
---|---|---|---|---|
Niementowski Condensation | 4-Bromoanthranilic acid + Formamide | 130°C, 6 h | 50–65 | Low regioselectivity, high energy input |
Electrophilic Bromination | 3,4-Dihydroquinazolin-2(1H)-one + Br₂ | AcOH, 80°C, 2 h | 45–60 | Isomeric mixtures (C6/C8), purification challenges |
Reductive Cyclization | 2-Amino-5-bromobenzamide + (EtO)₃CH | Pd/C, EtOH, reflux | 70–75 | Catalyst cost, moisture sensitivity |
Recent advances leverage sulfonated silica nanoparticles (nano-SiO₂-SO₃H) as recyclable Brønsted acid catalysts for constructing quinazolinone scaffolds. These nanomaterials feature high surface area (≥500 m²/g), strong acidity (H₀ = –8.2 to –11.3), and thermal stability up to 300°C [3] [7]. In a representative protocol, 2-aminobenzamide and trimethyl orthoformate undergo cyclocondensation under solvent-free conditions at 100°C, yielding 6-bromo-3,4-dihydroquinazolin-2(1H)-one in >92% purity within 15–30 minutes [3].
Key advantages include:
This methodology exemplifies heterogeneous catalysis synergy, where nano-confinement effects and acid strength overcome limitations of homogeneous catalysts like p-toluenesulfonic acid.
The N3 and C6 sites of 6-bromo-3,4-dihydroquinazolin-2(1H)-one enable targeted derivatization for structure-activity relationship (SAR) studies:
N3-Alkylation
C6 Functionalization
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7